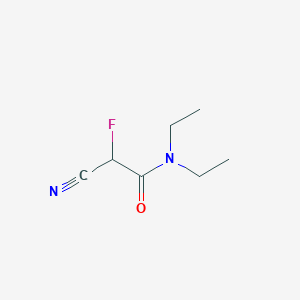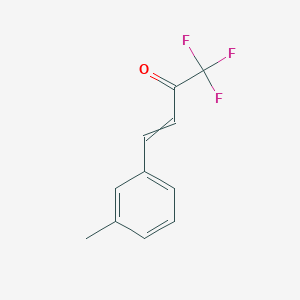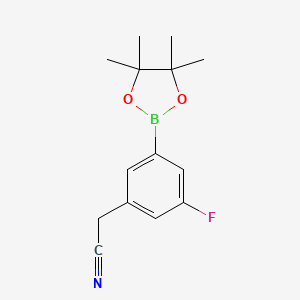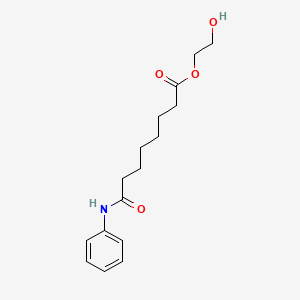![molecular formula C23H28O B12516747 2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 796988-73-3](/img/structure/B12516747.png)
2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- is an organic compound with the molecular formula C21H26O. It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and interact with cellular components to exert its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its anti-inflammatory or anticancer effects.
類似化合物との比較
Similar Compounds
2-Propen-1-one, 1,3-diphenyl-: Another chalcone derivative with similar chemical properties but different biological activities.
2-Propen-1-one, 1,3-bis[4-(methyl)phenyl]-: A compound with a similar structure but different substituents, leading to variations in reactivity and applications.
Uniqueness
2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]- is unique due to the presence of tert-butyl groups, which can influence its chemical reactivity and biological activities. The bulky tert-butyl groups can provide steric hindrance, affecting the compound’s interaction with enzymes and other molecular targets.
This detailed article provides a comprehensive overview of 2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
796988-73-3 |
|---|---|
分子式 |
C23H28O |
分子量 |
320.5 g/mol |
IUPAC名 |
1,3-bis(4-tert-butylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H28O/c1-22(2,3)19-12-7-17(8-13-19)9-16-21(24)18-10-14-20(15-11-18)23(4,5)6/h7-16H,1-6H3 |
InChIキー |
DLTLJPHIQGOXIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)
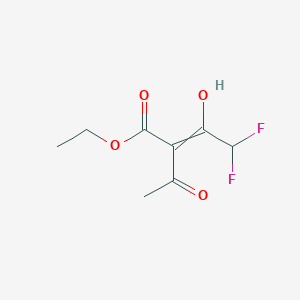
![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
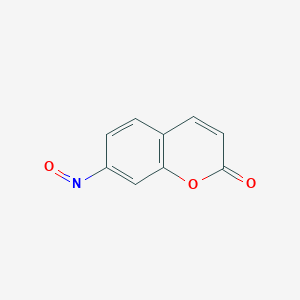
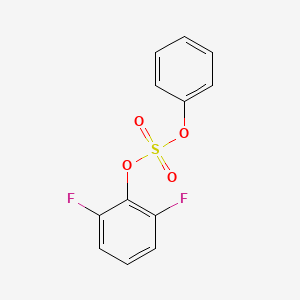

![2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene)](/img/structure/B12516722.png)
